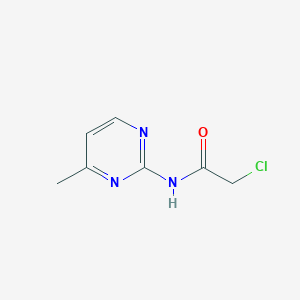

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide

描述

属性

IUPAC Name |

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5-2-3-9-7(10-5)11-6(12)4-8/h2-3H,4H2,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWYZAHQNNACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-methylpyrimidin-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylpyrimidin-2-amine+chloroacetyl chloride→this compound

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the reaction rate and improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

化学反应分析

Types of Reactions

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.

Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in anhydrous solvents.

Major Products

Nucleophilic substitution: Substituted acetamides with various functional groups.

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

科学研究应用

Anti-Cancer Drug Development

One of the primary applications of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is its role as a lead compound in developing anti-cancer agents. Research has demonstrated that this compound acts as an inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis.

Case Study: Inhibition of Carbonic Anhydrase IX

In a study focusing on its anti-cancer properties, this compound was shown to induce apoptosis in human breast adenocarcinoma cell lines (MCF7) when compared to standard drugs like 5-fluorouracil. The compound's ability to inhibit carbonic anhydrase IX positions it as a promising candidate for further development in cancer therapeutics .

Proteomics Research

This compound also finds application in proteomics, particularly as a tool for studying protein interactions and functions. Its unique chemical structure allows it to serve as a probe for various biological pathways.

Example Application: Targeting Enzymatic Activity

Research has indicated that derivatives of this compound can be utilized to explore the structure-activity relationships (SAR) of pyrimidine derivatives, aiding in the identification of new inhibitors for specific enzymes involved in metabolic pathways .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is useful to compare it with other compounds that share structural similarities or biological activities.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Acetylsulfamerazine | Sulfonamide moiety | Antibacterial | Lacks chloro and pyrimidine groups |

| Sulfadiazine | Pyrimidine ring | Antimicrobial | Established clinical use |

| Acetazolamide | Carbonic anhydrase inhibitor | Glaucoma treatment | Different core structure |

This table illustrates how variations in structure can influence biological activity, highlighting the therapeutic potential of this compound .

作用机制

The mechanism of action of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to the target molecule, often through hydrogen bonding and hydrophobic interactions. The acetamide group can also participate in additional interactions, stabilizing the compound within the active site of the target.

相似化合物的比较

Table 1: Structural Features of Selected Chloroacetamide Derivatives

Key Observations :

- Pyrimidine vs. Pyridine : The pyrimidine ring in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding compared to the single nitrogen in pyridine derivatives (e.g., 2-chloro-N-(5-chloropyridin-2-yl)acetamide) .

- Thiadiazole Derivatives : Compounds like 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exhibit enhanced π-π interactions due to the planar thiadiazole ring, improving their binding to biological targets .

Table 2: Anticancer Activity of Selected Derivatives

Key Observations :

- The target compound’s role as an intermediate limits direct biological data, but its structural analogs show that electron-withdrawing groups (e.g., fluorine in ) enhance cytotoxicity.

- Pyrimidine-containing derivatives often exhibit better solubility and metabolic stability than phenyl-substituted analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide), which may crystallize in triclinic systems with dual N–H⋯O hydrogen bonds .

Metabolic and Environmental Stability

Table 3: Metabolic Comparisons with Chloroacetamide Herbicides

Key Observations :

- The 4-methylpyrimidin-2-yl group in the target compound likely reduces susceptibility to oxidative metabolism compared to alkyl-substituted herbicides like acetochlor .

- Structural prioritization studies indicate that N-aryl chloroacetamides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) are more environmentally persistent than heterocyclic analogs .

生物活性

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a chloroacetamide group and a pyrimidine ring. Its synthesis typically involves the reaction of 4-methylpyrimidine with chloroacetyl chloride, often facilitated by a base such as triethylamine in an organic solvent like dichloromethane. This method allows for the production of high-purity compounds suitable for biological testing.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, derivatives exhibiting IC50 values in the low micromolar range suggest that they effectively suppress COX-2 activity, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Table 1: Inhibitory Potency of Pyrimidine Derivatives on COX Enzymes

| Compound | IC50 (μM) | COX Enzyme Targeted |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Indomethacin | 9.17 | COX-1 |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the pyrimidine moiety may interact with hydrophobic pockets in receptor structures, modulating their activity and resulting in various pharmacological effects .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that similar pyrimidine derivatives exhibit significant anti-inflammatory activity. For example, compounds tested against COX enzymes showed promising results, indicating their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Animal Models : Animal studies involving carrageenan-induced paw edema have shown that certain pyrimidine derivatives possess anti-inflammatory effects comparable to established NSAIDs like indomethacin. The effective doses (ED50) were calculated to be within a range that suggests therapeutic relevance .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that electron-donating substituents enhance anti-inflammatory activity. The presence of functional groups on the pyrimidine ring significantly influences the compound's potency against COX enzymes .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with 4-methylpyrimidin-2-amine in the presence of a base (e.g., triethylamine) . Key parameters include:

- Solvent : Dichloromethane or ethanol (polar aprotic solvents enhance reactivity) .

- Temperature : Reflux conditions (~78°C in ethanol) improve reaction completion .

- Purification : Crystallization from chloroform-acetone mixtures yields high-purity crystals .

- Data Note : Yields for analogous acetamides range from 70–85% under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O) and hydrogen bonding networks critical for packing .

- NMR spectroscopy : Peaks for the methyl group (δ ~2.5 ppm in H NMR) and acetamide carbonyl (δ ~165 ppm in C NMR) confirm substitution .

- Elemental analysis : Validates stoichiometry (e.g., CHClNO) .

Q. What analytical techniques are recommended for assessing purity in academic research?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Melting point analysis : Sharp melting points (e.g., 145–147°C for similar derivatives) indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing chloroacetamide derivatives?

- Methodological Answer : Discrepancies in solvent choice (e.g., dichloromethane vs. ethanol) arise from differing reactivity of precursors. Systematic optimization strategies include:

- Solvent screening : Test polarity and boiling points to balance reactivity and solubility .

- Base selection : Triethylamine vs. NaHCO affects reaction rates and byproduct formation .

- Case Study : Ethanol produced higher yields (82%) for 2-chloro-N-(5-methylpyridin-2-yl)acetamide compared to dichloromethane (68%) due to better solubility of intermediates .

Q. What strategies are effective for elucidating reaction mechanisms in chloroacetamide synthesis?

- Methodological Answer :

- Isolation of intermediates : Identify transient species (e.g., protonated amine intermediates) via quenching and LC-MS .

- Kinetic studies : Monitor reaction progress using in-situ IR spectroscopy to track carbonyl group consumption .

- DFT calculations : Model transition states to explain regioselectivity in pyrimidine substitution .

Q. How does hydrogen bonding influence the crystallographic packing of this compound?

- Methodological Answer :

- Intramolecular interactions : C–H···O bonds stabilize planar conformations, as seen in N-(4-fluorophenyl) analogs .

- Intermolecular forces : N–H···O hydrogen bonds form 1D chains, affecting solubility and melting behavior .

- Data : Bond lengths (e.g., N–H = 0.86 Å, C=O = 1.22 Å) align with standard acetamide geometries .

Q. What are the challenges in designing biological studies for this compound, given its structural features?

- Methodological Answer :

- Bioisosteric replacement : The pyrimidine ring may mimic purines in enzyme inhibition assays .

- Solubility optimization : Introduce polar groups (e.g., hydroxyl) via derivatization to enhance aqueous solubility for in vitro testing .

- Toxicity screening : Use zebrafish models to assess acute toxicity (LC > 100 µM for related compounds) .

Data Interpretation and Contradictions

Q. How should researchers address variability in reported yields for analogous compounds?

- Methodological Answer :

- Scale-dependent effects : Pilot-scale reactions (1–10 mmol) often report higher yields than industrial-scale due to heat transfer limitations .

- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or hydrolysis) .

- Case Study : A 15% yield drop at >50 mmol scale was linked to incomplete mixing; mechanical stirring improved consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。